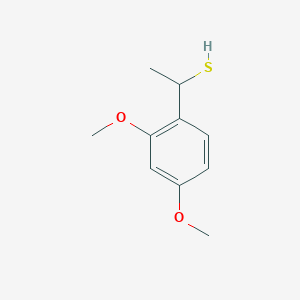
1-(2,4-Dimethoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2,4-dimethoxyphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . Industrial production methods often involve bulk custom synthesis and procurement to meet specific research and application needs .
Análisis De Reacciones Químicas
1-(2,4-Dimethoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of thiol-based redox biology and as a probe for detecting thiol-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of thiol-based drugs.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
1-(2,4-Dimethoxyphenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethane-1-thiol: Similar structure but with methyl groups instead of methoxy groups.
1-(2,4-Dimethoxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2,4-Dimethoxyphenyl)ethane-1-amine: Similar structure but with an amine group instead of a thiol group. The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H14O2S |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14O2S/c1-7(13)9-5-4-8(11-2)6-10(9)12-3/h4-7,13H,1-3H3 |
Clave InChI |
ZNBACIJWYYTMIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)OC)OC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


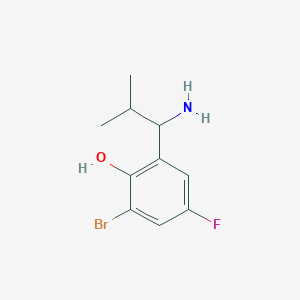
![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
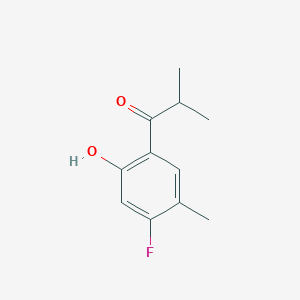
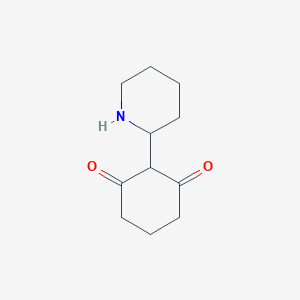
![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
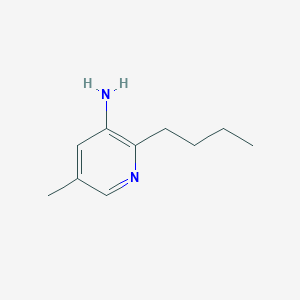
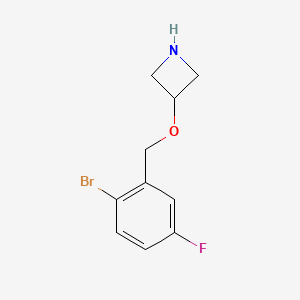
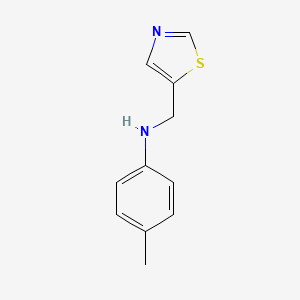
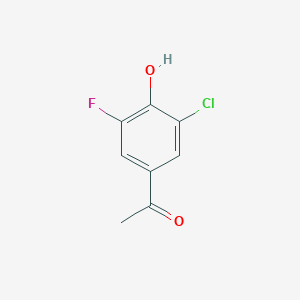

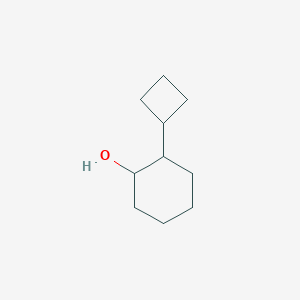
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
